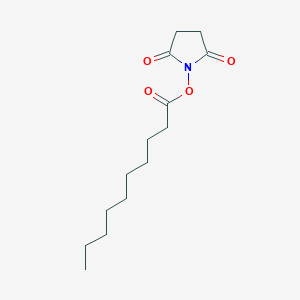

2,5-Dioxopyrrolidin-1-yl decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-8-9-14(18)19-15-12(16)10-11-13(15)17/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCGDUYHEXICCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22102-66-5 | |

| Record name | N-Succinimidyl Decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of N-Hydroxysuccinimide Esters in Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of modern bioconjugation. Moving beyond simple protocols, we will explore the fundamental mechanisms, delve into the critical parameters that govern success, and offer field-proven methodologies to ensure robust and reproducible outcomes.

Section 1: The Core Mechanism: A Tale of Nucleophilic Acyl Substitution

N-Hydroxysuccinimide (NHS) esters are highly valued in bioconjugation for their ability to efficiently form stable amide bonds with primary amines.[1] This reactivity is particularly useful for modifying proteins and antibodies, which possess primary amines at the N-terminus of their polypeptide chains and on the side chains of lysine residues.[1][2]

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1][3] The key event is the attack of an unprotonated primary amine (R-NH₂), acting as a nucleophile, on the electron-deficient carbonyl carbon of the NHS ester. This attack forms a transient, unstable tetrahedral intermediate. This intermediate then rapidly collapses, expelling the N-hydroxysuccinimide group—a very stable leaving group—to form a highly stable and irreversible amide bond.[3][4]

Figure 1: The reaction mechanism of an NHS ester with a primary amine.

Section 2: The Critical Balancing Act: Aminolysis vs. Hydrolysis

The high reactivity that makes NHS esters so effective is also their primary vulnerability. In aqueous environments, the ester is susceptible to hydrolysis, a competing reaction where water acts as the nucleophile instead of the target amine.[3][] This reaction cleaves the ester bond, rendering the molecule inactive and unable to participate in conjugation.[6]

Therefore, every NHS ester conjugation is a kinetic race between the desired aminolysis (reaction with the amine) and the undesired hydrolysis .[3][4] The ultimate success of the experiment hinges on maximizing the rate of aminolysis while minimizing the rate of hydrolysis. This balance is profoundly influenced by the reaction conditions, most notably the pH.[3][6]

Figure 2: The competition between desired aminolysis and undesired hydrolysis.

Section 3: Mastering the Reaction Environment: Key Parameters for Success

The causality behind a successful conjugation lies in the meticulous control of the reaction environment. Simply following a protocol without understanding these parameters can lead to failed experiments and wasted resources.

The Paramount Role of pH

The pH of the reaction buffer is the single most critical factor in NHS ester chemistry.[3][4] It creates a delicate trade-off between the reactivity of the target amine and the stability of the ester.

-

Amine Reactivity : Primary amines are only nucleophilic (and thus reactive) when they are in their deprotonated state (-NH₂).[6][7] At acidic pH (below ~7), these amines are predominantly protonated (-NH₃⁺), rendering them unreactive. As the pH increases, more of the amine population becomes deprotonated, accelerating the desired aminolysis reaction.[7]

-

Ester Stability : The rate of the competing hydrolysis reaction increases dramatically with increasing pH.[3][4][8]

This dynamic dictates an optimal pH window, typically between pH 7.2 and 8.5 .[1][4][9] Within this range, a sufficient concentration of amines is deprotonated for efficient reaction, while the rate of hydrolysis remains manageable. As illustrated in the table below, straying outside this window, particularly to higher pH values, can cause the half-life of the NHS ester to plummet from hours to mere minutes.

| pH | Temperature | Approximate Half-life of NHS Ester |

| 7.0 | 0 - 4°C | 4 - 5 hours[8][9][10] |

| 8.0 | Room Temp. | ~1 hour[8] |

| 8.6 | 4°C | ~10 minutes[8][9][10] |

| 9.0 | Room Temp. | Minutes[8][11][12] |

Buffer Selection: The Foundation of Your Reaction

The choice of buffer is a direct consequence of the reaction mechanism. Since the NHS ester reacts with primary amines, it is imperative to use buffers that are free of these groups.

-

Incompatible Buffers : Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , are incompatible with NHS ester reactions.[13][14][15] These buffer molecules will compete with the target biomolecule, reacting with and "quenching" the NHS ester, which drastically reduces the yield of the desired conjugate.[16]

-

Recommended Buffers : Several amine-free buffers are well-suited for NHS ester chemistry. The selection often depends on the desired pH for the reaction.

| Buffer System | Typical Concentration | Optimal pH Range | Field Insights & Considerations |

| Phosphate Buffer (e.g., PBS) | 50-100 mM | 7.2 - 8.0 | Physiologically relevant and provides good buffering capacity in the neutral range.[17] May not be ideal for reactions requiring pH > 8.0. |

| Bicarbonate Buffer | 50-100 mM | 8.0 - 9.0 | Frequently recommended for protein labeling due to its effective buffering in the optimal reaction range.[17][18] |

| Borate Buffer | 20-50 mM | 8.0 - 9.0 | Useful for maintaining a stable pH at the higher end of the optimal range.[17][19] Can interact with cis-diols in some biomolecules. |

| HEPES Buffer | Varies | 7.2 - 8.5 | A good all-purpose buffer with strong buffering capacity in the physiological range.[9][16] |

Reagent Preparation and Handling: Preserving Reactivity

The inherent instability of NHS esters, especially in the presence of moisture, demands rigorous handling and storage procedures.

-

Solvents for Stock Solutions : Many NHS esters have poor aqueous solubility and must first be dissolved in a dry, water-miscible organic solvent.[13][16] Anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.[8][18] It is critical to use a high-purity, amine-free grade of DMF, as it can degrade over time to form dimethylamine, which will consume the NHS ester.[13][18]

-

Storage :

-

Solid Form : Upon receipt, the lyophilized powder should be stored at -20°C or -80°C under desiccated conditions (e.g., in a container with silica gel) to protect it from moisture.[8] Before opening, the vial must be allowed to warm completely to room temperature to prevent atmospheric moisture from condensing on the cold powder.[11][15][20]

-

Stock Solutions : Prepare stock solutions immediately before use.[15] Storing NHS esters in solution is not recommended. If necessary, small aliquots in anhydrous DMSO or DMF can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[18][20] Aqueous solutions should never be stored.[8]

-

Molar Ratio and Concentration

The concentration of reactants can be manipulated to favor the desired aminolysis. Since aminolysis is a bimolecular reaction (involving the NHS ester and the target amine) while hydrolysis is pseudo-first order with respect to the ester, higher concentrations of the target protein can improve conjugation efficiency.[3][] A molar excess of the NHS ester reagent (typically 5- to 20-fold) is commonly used to drive the reaction towards the formation of the conjugate.[21]

Section 4: Field-Proven Methodology: A Step-by-Step Protocol for Protein Labeling

This protocol provides a robust, self-validating workflow for a common application: labeling a purified antibody with a fluorescent dye NHS ester.

Figure 3: Experimental workflow for a typical protein labeling experiment.

Materials:

-

Purified Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

NHS Ester Labeling Reagent (e.g., fluorescent dye)

-

Anhydrous, high-purity DMSO or DMF[13]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[17]

-

Purification System: Size-exclusion chromatography / desalting column[17]

Methodology:

-

Protein Preparation : Ensure the protein solution (typically 1-10 mg/mL) is in an appropriate amine-free buffer.[3][17] If the stock buffer contains Tris, glycine, or other primary amines, a buffer exchange must be performed via dialysis or a desalting column.[22]

-

NHS Ester Solution Preparation : Allow the vial of NHS ester to fully equilibrate to room temperature before opening.[15] Immediately before use, dissolve the reagent in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[15][17] Do not store this solution.

-

Conjugation Reaction : While gently vortexing, add the calculated amount of the NHS ester stock solution to the protein solution.[17] A common starting point is a 10- to 20-fold molar excess of ester to protein.[1] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16] For light-sensitive dyes, protect the reaction from light.

-

Quenching the Reaction : Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[17] The primary amines in the Tris buffer will react with and consume any remaining active NHS ester. Incubate for 15-30 minutes at room temperature.[17]

-

Purification : Remove the unreacted labeling reagent, the NHS byproduct, and quenching buffer components from the conjugated protein.[16] The most common method is a desalting column (size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS).[21]

-

Characterization : Determine the concentration of the protein and the incorporated label using spectrophotometry. From these values, the Degree of Labeling (DOL)—the average number of label molecules per protein—can be calculated to validate the success of the conjugation.

Section 5: Troubleshooting and Quality Control

Low or no yield is a common frustration that can almost always be traced back to a violation of the core principles.

-

Problem : Low/No Conjugation.

-

Causality & Solution :

-

Reagent Hydrolysis : The NHS ester may have been inactivated by moisture. Always allow the reagent to warm to room temperature before opening and store it under desiccated conditions.[8] Test the activity of the reagent using the QC protocol below.

-

Incompatible Buffer : The protein may have been in a buffer containing primary amines (e.g., Tris). Perform a buffer exchange into a recommended buffer like PBS before starting.[13][22]

-

Incorrect pH : The reaction pH may be too low (<7), preventing amine deprotonation. Confirm the pH of your reaction buffer is within the optimal 7.2-8.5 range.[4]

-

-

QC Protocol: Validating NHS Ester Reactivity

You can perform a simple qualitative test to confirm the reactivity of your NHS ester reagent. The principle relies on the fact that the N-hydroxysuccinimide byproduct released upon hydrolysis absorbs strongly around 260 nm.[9][11][13]

-

Prepare Reagent Solution : Dissolve 1-2 mg of the NHS ester in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).[13]

-

Initial Reading : Zero a spectrophotometer at 260 nm using a buffer-only control. Measure and record the initial absorbance (A_initial) of the reagent solution.[13]

-

Forced Hydrolysis : Add a small volume of a strong base (e.g., 0.5 M NaOH) to the cuvette to rapidly increase the pH and force the hydrolysis of all active esters.

-

Final Reading : After a few minutes, measure and record the final absorbance (A_final).

-

Analysis : A significant increase in absorbance from A_initial to A_final confirms that the NHS ester was active and capable of hydrolysis, and therefore, capable of reacting with amines.

Conclusion

N-hydroxysuccinimide ester chemistry is a powerful and versatile tool for bioconjugation. Its successful application is not merely procedural but is grounded in a firm understanding of the underlying chemical principles. By mastering the critical interplay between aminolysis and hydrolysis and by meticulously controlling the key reaction parameters of pH, buffer composition, and reagent handling, researchers can transform this chemistry from a potential source of frustration into a reliable and reproducible method for advancing their scientific objectives.

References

-

Kaur, S., et al. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Molecular Biology. [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of Organic Chemistry. [Link]

-

Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

-

Szychowski, J., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

-

ResearchGate. (2019). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. [Link]

-

Nojima, T., et al. (2018). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Veterinary Medical Science. [Link]

-

Obcemea, C. H., et al. (2022). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. [Link]

-

Bentley, J. B., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

-

Bentley, J. B., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

-

Wang, Y., et al. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioorganic Chemistry. [Link]

-

Creative Biolabs. (n.d.). Troubleshooting Guides. Creative Biolabs. [Link]

-

ResearchGate. (2014). What is the best NHS quenching agent? ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. covachem.com [covachem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. glenresearch.com [glenresearch.com]

- 22. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl Decanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopyrrolidin-1-yl decanoate, also known as N-succinimidyl decanoate, is a valuable amine-reactive chemical reagent. Its unique structure, featuring a ten-carbon aliphatic chain, makes it an effective tool for introducing hydrophobicity into biomolecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and in-depth insights into its applications in bioconjugation and drug delivery.

Introduction: The Role of N-Hydroxysuccinimide Esters in Bioconjugation

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules.[1] The NHS ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] This reaction is highly selective and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biological molecules.

This compound belongs to this class of reagents, with the notable feature of a decanoate tail. This lipophilic chain is particularly useful for applications requiring the introduction of hydrophobic properties, such as enhancing membrane permeability or promoting self-assembly of modified biomolecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₃NO₄ | [2] |

| Molecular Weight | 269.34 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 68.0 - 72.0 °C | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [1] |

| Storage | 2-8°C, under inert gas | [3] |

Synthesis of this compound

The synthesis of this compound involves the activation of decanoic acid with N-hydroxysuccinimide. A common and effective method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification.

Reaction Mechanism

The synthesis proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of decanoic acid with DCC. This intermediate then readily reacts with N-hydroxysuccinimide to form the stable NHS ester and dicyclohexylurea (DCU) as a byproduct.

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

Decanoic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethyl Acetate

-

Hexane

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve decanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture with constant stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white crystalline solid.

Reactivity and Stability

The reactivity of this compound is centered around the NHS ester group. It readily reacts with primary amines in a pH-dependent manner. The optimal pH for this reaction is typically between 7.5 and 8.5.[4]

A critical consideration when working with NHS esters is their susceptibility to hydrolysis. In aqueous solutions, the ester bond can be cleaved by water, leading to the inactivation of the reagent. The rate of hydrolysis increases with increasing pH. Therefore, it is crucial to prepare stock solutions in anhydrous organic solvents like DMSO or DMF and to use them promptly after dilution in aqueous buffers.

Applications in Bioconjugation and Drug Delivery

The primary application of this compound is the introduction of a hydrophobic decanoyl group onto biomolecules.

Modification of Proteins and Peptides

By reacting with lysine residues, this compound can be used to increase the hydrophobicity of proteins and peptides. This modification can influence their folding, stability, and interaction with biological membranes.

Surface Functionalization

The amine-reactive nature of this reagent makes it suitable for functionalizing surfaces that have been modified to present primary amine groups.[5] This allows for the creation of hydrophobic surfaces for various biomedical and biotechnological applications.

Drug Delivery

In the field of drug delivery, introducing hydrophobic moieties can be a strategy to enhance the encapsulation of drugs into lipid-based nanoparticles or to improve the interaction of a drug carrier with cell membranes.[1] The decanoate chain of this compound provides a tool for such modifications.

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).

-

Slowly add a calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of the reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of approximately 50 mM.

-

Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Characterize the labeled protein using appropriate analytical techniques such as mass spectrometry to confirm the degree of modification.

Caption: Workflow for labeling a protein.

Characterization of Labeled Biomolecules

After the labeling reaction, it is essential to characterize the resulting conjugate to determine the degree of labeling and to confirm that the modification has not adversely affected the biomolecule's integrity.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the labeled protein, from which the number of attached decanoyl groups can be calculated.

-

Spectroscopy: While the decanoyl group itself does not have a strong chromophore, changes in the UV-Vis spectrum of the protein might indicate modification. 1H and 13C NMR can be used to confirm the presence of the aliphatic chain, although this is more feasible for smaller peptides.[2]

-

Chromatography: Techniques like reverse-phase HPLC can be used to separate the labeled protein from the unlabeled protein and to assess the heterogeneity of the product.

Conclusion

This compound is a versatile and efficient reagent for introducing hydrophobicity into biomolecules. Its well-defined reactivity with primary amines allows for controlled modification under mild conditions. A thorough understanding of its chemical properties, synthesis, and reactivity is key to its successful application in bioconjugation, surface functionalization, and the development of novel drug delivery systems. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working in these fields.

References

-

Efficient Carboxyl Group Activation: The Power of N-Succinimidyl Decanoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Succinimidyl Decanoate. PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (6). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737. [Link]

-

Benhaddou, A., et al. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Journal of Peptide Science, 16(5), 232-239. [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. (2017). Molecules, 22(7), 1198. [Link]

- Field, L. D., et al. (2007). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

Rana, S., et al. (2019). Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. Nanomaterials, 9(9), 1236. [Link]

-

2,5-Dioxopyrrolidin-1-yl dodecanoate. (n.d.). Crispr Update. Retrieved January 8, 2026, from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). (n.d.). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

-

Succinimide. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. (n.d.). University of Wisconsin-Madison. Retrieved January 8, 2026, from [Link]

-

Kinetics of Hydrolysis of Succinimides. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

-

Novel Fluphenazine Decanoate Nanoemulsion loaded Dissolving Microneedles for Transdermal Delivery. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Protein Succinylation: A Key Post-Translational Modification. (n.d.). MetwareBio. Retrieved January 8, 2026, from [Link]

-

Tumey, L. N., et al. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Bioconjugate chemistry, 25(10), 1871–1880. [Link]

-

Scherer, M., et al. (2023). Surface functionalization affects the retention and bio-distribution of orally administered mesoporous silica nanoparticles in a colitis mouse model. Scientific reports, 13(1), 20119. [Link]

-

Yang, Y., et al. (2021). Protein succinylation: regulating metabolism and beyond. Translational cancer research, 10(7), 3501–3511. [Link]

-

Pašková, L., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. [Link]

-

RESEARCH. (n.d.). Supermolecules Group. Retrieved January 8, 2026, from [Link]

-

Surface Functionalization and Characterization. (n.d.). NMI. Retrieved January 8, 2026, from [Link]

-

Beloqui, A., et al. (2016). Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. Nanomaterials, 6(8), 147. [Link]

-

Decanoic acid, TBDMS derivative. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

n-methyl succinimide. (n.d.). MassBank. Retrieved January 8, 2026, from [Link]

-

Mitragotri, S., et al. (2014). An Overview of Clinical and Commercial Impact of Drug Delivery Systems. Journal of controlled release, 190, 1-13. [Link]

-

Ullah, I., et al. (2022). Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials. Polymers, 14(20), 4381. [Link]

-

Hydrolysis of N-Phenylimide Herbicide Flumioxazin and Its Anilic Acid Derivative in Aqueous Solutions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

THE SYNTHETIC DEVELOPMENT OF INNOVATIVE SUPRAMOLECULAR ARCHITECTURES FOR THE PURPOSES OF DRUG DELIVERY AND BIOSENSING. (2022). DigitalCommons@URI. Retrieved January 8, 2026, from [Link]

-

Decane. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Succinimidyl Decanoate | C14H23NO4 | CID 12535336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Succinimidyl Decanoate | 22102-66-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Succinimidyl Decanoate: Structure, Function, and Applications in Bioconjugation and Drug Delivery

This guide provides a comprehensive technical overview of N-succinimidyl decanoate, a versatile chemical reagent for researchers, scientists, and professionals in drug development. We will delve into its core chemical principles, functional applications, and detailed methodologies for its use in modifying biomolecules, with a focus on imparting hydrophobicity and enabling novel drug delivery strategies.

Unveiling N-Succinimidyl Decanoate: A Molecular Profile

N-Succinimidyl decanoate, also known as decanoic acid N-succinimidyl ester, is a reactive chemical compound that plays a crucial role in bioconjugation. Its structure is characterized by two key functional components: a decanoate moiety and an N-hydroxysuccinimide (NHS) ester.

The decanoate portion is a ten-carbon saturated fatty acid chain, which imparts a significant hydrophobic character to the molecule. The NHS ester is a highly reactive group that readily participates in covalent bond formation with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.

| Property | Value | Source(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) decanoate | [1] |

| Synonyms | Decanoic acid N-succinimidyl ester, Succinimidyl caprate, N-decanoyloxysuccinimide | [1][2] |

| CAS Number | 22102-66-5 | [1] |

| Molecular Formula | C14H23NO4 | [1] |

| Molecular Weight | 269.34 g/mol | [1] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 68.0 - 72.0 °C |

The Core Functionality: Mechanism of Amine Acylation

The primary function of N-succinimidyl decanoate lies in its ability to acylate primary amines, a reaction that results in the formation of a stable amide bond. This process is driven by the highly reactive nature of the N-hydroxysuccinimide ester.

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide group is an excellent leaving group, facilitating the formation of the amide bond. This reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5, where the primary amines are deprotonated and thus more nucleophilic.[3]

-

Prodrug Development: The decanoate moiety can be used to create prodrugs with altered pharmacokinetic profiles. By attaching the decanoate chain to a drug molecule, its hydrophobicity is increased, which can lead to slower release from the injection site and a longer duration of action.

Experimental Protocols

The following protocols provide a starting point for the use of N-succinimidyl decanoate in common laboratory applications. Optimization may be required for specific proteins or experimental systems.

Synthesis of N-Succinimidyl Decanoate

While commercially available, N-succinimidyl decanoate can also be synthesized in the laboratory. A common method involves the coupling of decanoic acid and N-hydroxysuccinimide using a carbodiimide coupling agent. [4]Another approach utilizes triphenylphosphine and iodine. [5] Materials:

-

Decanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve decanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC or EDC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with stirring. If using EDC hydrochloride, an equivalent of a non-nucleophilic base like triethylamine may be added.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N-succinimidyl decanoate as a white solid.

Protocol for Protein Acylation

This protocol describes the general procedure for labeling a protein with N-succinimidyl decanoate.

Materials:

-

Protein of interest

-

N-Succinimidyl Decanoate

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine). [3]* Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, exchange it into the labeling buffer using a desalting column or dialysis. [6]2. Prepare the N-Succinimidyl Decanoate Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of N-succinimidyl decanoate in anhydrous DMF or DMSO. [3]3. Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the N-succinimidyl decanoate stock solution. [7]The optimal molar ratio should be determined empirically.

-

Incubate the reaction at room temperature for 1-2 hours or at 4 °C for 4-12 hours, protected from light.

-

Purification: Remove the unreacted N-succinimidyl decanoate and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS. [6]6. Characterization: Determine the degree of labeling (DOL), which is the average number of decanoate molecules per protein molecule. This can be achieved using techniques like mass spectrometry. [8][9][10][11]The change in protein hydrophobicity can be assessed by hydrophobic interaction chromatography (HIC) or by measuring the fluorescence of a hydrophobic probe like 8-anilino-1-naphthalenesulfonic acid (ANS). [12]

Trustworthiness and Self-Validating Systems

The success of any bioconjugation reaction hinges on the quality of the reagents and the careful control of the reaction conditions.

-

Reagent Purity: The purity of N-succinimidyl decanoate is critical. Impurities can lead to side reactions and a lower yield of the desired product. It is recommended to use a high-purity grade of the reagent or to purify it before use.

-

Anhydrous Solvents: N-Succinimidyl esters are susceptible to hydrolysis in the presence of water. [13]Therefore, it is crucial to use anhydrous solvents for preparing the stock solution and to minimize the exposure of the solid reagent to moisture.

-

Reaction Monitoring: The progress of the labeling reaction can be monitored by techniques such as mass spectrometry to determine the extent of modification and to identify any potential side products.

-

Purification Validation: The effectiveness of the purification step should be confirmed to ensure that all unreacted labeling reagent and byproducts have been removed. This can be done by analyzing the purified protein conjugate by HPLC or mass spectrometry.

By implementing these quality control measures, researchers can ensure the reliability and reproducibility of their results.

Conclusion

N-Succinimidyl decanoate is a powerful and versatile tool for the chemical modification of biomolecules. Its ability to introduce a hydrophobic decanoate chain onto proteins and other amine-containing molecules provides a means to modulate their physical and biological properties. This has significant implications for basic research in protein science and for the development of novel therapeutics and drug delivery systems. By understanding the underlying chemistry and following robust experimental protocols, researchers can effectively harness the potential of this valuable reagent to advance their scientific endeavors.

References

- BenchChem. (n.d.). An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester.

- BenchChem. (n.d.). An In-depth Technical Guide to Protein Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester.

- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.

- BenchChem. (n.d.). Application Notes and Protocols for Live Cell Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester.

- Proteomics and succinylation modification characterization in clear cell renal cell carcinoma. (2025, May 20).

- Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. (1995). The Journal of biological chemistry, 270(34), 20115–20120.

- Synchem. (n.d.). Decanoic acid NHS ester.

- Bioconjugation Protocols. (2013). In Methods in Molecular Biology (Vol. 1045). Humana Press.

- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (2019). Current protocols in protein science, 98(1), e96.

- PubChem. (n.d.). N-Succinimidyl Decanoate.

- Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. (2010).

- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2020). Molecules, 25(18), 4235.

- Effect of Surfactant Hydrophobicity on the Pathway for Unfolding of Ubiquitin. (2010). Biochemistry, 49(43), 9294–9303.

- Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. (2023). Pharmaceutics, 15(6), 1664.

- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- Towards Non-Stick Silk: Tuning the Hydrophobicity of Silk Fibroin Protein. (2018). ACS applied materials & interfaces, 10(49), 42967–42974.

- Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applic

- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024). The Journal of Organic Chemistry, 89(11), 7598–7609.

- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Succinimidyl 2-phenylacetate.

- Highly Hydrophobic Films of Engineered Silk Proteins by a Simple Deposition Method. (2023).

- Process for the preparation of carboxylic acid succinimidyl esters. (1991).

- Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. (2020). Molecules, 25(23), 5723.

- Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. (2020). Molecules, 25(23), 5723.

- The essential role of mass spectrometry in characterizing protein structure: mapping posttranslational modifications. (1997). Journal of protein chemistry, 16(5), 387–390.

- Hydrophobic surface residues can stabilize a protein through improved water-protein interactions. (2019). The FEBS journal, 286(16), 3246–3260.

- Mabion. (n.d.). Protein Characterization Techniques for Biologics Development.

- Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles. (2021). Polymers, 13(7), 1045.

- Recent Advancements in the Characterization of D-Amino Acid and Isoaspartate Post-Translational Modifications. (2024). Mass spectrometry reviews.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

- Identification of Four Novel Types of in Vitro Protein Modifications. (2010). Journal of proteome research, 9(10), 5251–5258.

- Stability of water-soluble carbodiimides in aqueous solution. (1990). Analytical biochemistry, 185(1), 131–135.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Succinimidyl Decanoate 22102-66-5.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). N-Succinimidyl Decanoate 22102-66-5.

Sources

- 1. N-Succinimidyl Decanoate | C14H23NO4 | CID 12535336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Succinimidyl Decanoate | 22102-66-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 6. biotium.com [biotium.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The essential role of mass spectrometry in characterizing protein structure: mapping posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]

- 10. Recent Advancements in the Characterization of D-Amino Acid and Isoaspartate Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Hydrophobicity of the Decanoyl Chain in Protein Modification

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes. The length and saturation of the acyl chain impart distinct physicochemical properties to the modified protein, profoundly influencing its structure, subcellular localization, and interactions with other molecules. This guide provides a detailed exploration of the decanoyl chain, a 10-carbon saturated fatty acid, in the context of protein modification. We will delve into the unique hydrophobicity of the decanoyl group, comparing it with other common acyl modifications, and examine the enzymatic machinery responsible for its attachment and removal. Through the primary example of ghrelin decanoylation by the ghrelin O-acyltransferase (GOAT), we will illustrate the functional consequences of this modification on protein activity and signaling. Furthermore, this guide will equip researchers with detailed methodologies, including metabolic labeling with chemical reporters and mass spectrometry-based proteomics, for the robust detection and quantification of protein decanoylation. Finally, we will discuss the burgeoning therapeutic landscape targeting this modification, offering insights for drug development professionals in oncology, metabolic disorders, and infectious diseases.

The Physicochemical Landscape of Protein Acylation: A Focus on the Decanoyl Chain

Protein lipidation introduces a hydrophobic moiety onto a protein, fundamentally altering its interaction with the aqueous cellular environment. The specific fatty acid attached dictates the degree of this hydrophobicity, influencing the protein's affinity for cellular membranes and its participation in signaling complexes.[1]

The Hydrophobicity Spectrum of Acyl Chains

The hydrophobicity of a fatty acid is primarily determined by the length of its hydrocarbon chain. Longer chains present a larger nonpolar surface area, leading to a more significant hydrophobic effect when transferred from an aqueous to a nonpolar environment, such as the lipid bilayer of a cell membrane.[2] The decanoyl group (C10) occupies a unique position in this spectrum, being a medium-chain fatty acid (MCFA). Its properties are distinct from both short-chain fatty acids and the more commonly studied long-chain fatty acids like myristate (C14) and palmitate (C16).

| Fatty Acid | Chemical Formula | Carbon Chain Length | Relative Hydrophobicity | Key Features in Protein Modification |

| Octanoic Acid | C8H16O2 | 8 | Moderate | Primary substrate for ghrelin O-acyltransferase (GOAT).[1] |

| Decanoic Acid | C10H20O2 | 10 | Moderately High | A substrate for GOAT; its increased hydrophobicity compared to octanoate can fine-tune protein-membrane interactions. |

| Myristic Acid | C14H28O2 | 14 | High | Co-translationally attached to N-terminal glycines by N-myristoyltransferase (NMT); often associated with stable membrane anchoring.[3] |

| Palmitic Acid | C16H32O2 | 16 | Very High | Attached to cysteine residues via a reversible thioester linkage (S-palmitoylation), allowing for dynamic regulation of protein localization and function.[4] |

Table 1: Comparative properties of common fatty acids in protein acylation. The relative hydrophobicity increases with chain length, which in turn affects the nature and dynamics of membrane association.

The intermediate hydrophobicity of the decanoyl chain suggests that it can mediate transient or weaker membrane interactions compared to the more "permanent" anchoring provided by myristate or palmitate. This property is crucial for proteins involved in dynamic signaling events at the membrane.

Thermodynamics of Membrane Interaction

The insertion of an acylated protein into a lipid bilayer is an energetically favorable process driven by the hydrophobic effect.[5] The free energy of transfer from water to the membrane interior is more negative for longer, more hydrophobic acyl chains. While specific thermodynamic data for decanoylated proteins are limited, the principles derived from studies of other acylated proteins and lipid bilayers are applicable.[6][7] The decanoyl chain is long enough to penetrate the hydrophobic core of the membrane, yet its shorter length compared to palmitate may allow for more rapid dissociation, contributing to the dynamic regulation of protein localization and function.[8]

The Enzymology of Protein Decanoylation

The attachment and removal of decanoyl groups are tightly regulated by specific enzymes. While our understanding of this process is dominated by a single well-characterized system, the principles likely extend to other, yet-to-be-discovered decanoylation events.

"Writers": Acyltransferases with a Penchant for Medium Chains

The primary enzyme known to catalyze protein decanoylation is Ghrelin O-Acyltransferase (GOAT) , a member of the membrane-bound O-acyltransferase (MBOAT) family.[9] GOAT is responsible for the acylation of the "hunger hormone," ghrelin, a modification that is essential for its biological activity.[10]

GOAT resides in the endoplasmic reticulum and displays a preference for medium-chain fatty acyl-CoAs, with octanoyl-CoA being its preferred substrate. However, it can also utilize decanoyl-CoA, leading to the formation of decanoyl-ghrelin.[1] The ability of GOAT to use different medium-chain fatty acids suggests a degree of plasticity in the acylation signal, potentially allowing for fine-tuning of ghrelin's function based on the availability of different fatty acids.

While GOAT is highly specific for ghrelin, it is plausible that other MBOAT family members or yet-unidentified acyltransferases are responsible for the decanoylation of other proteins. The substrate specificity of these enzymes is an active area of research.[11]

"Erasers": The Search for De-decanoylating Enzymes

The reversibility of protein acylation is a key regulatory mechanism. While S-palmitoylation is known to be dynamic, with a number of acyl-protein thioesterases (APTs) acting as "erasers," the enzymes responsible for removing decanoyl groups are less well-characterized.[12]

It is hypothesized that some of the known thioesterases may exhibit activity towards medium-chain fatty acids. For instance, certain plant-derived thioesterases show specificity for medium-chain acyl-ACPs.[13][14][15][16] In mammalian cells, enzymes like butyrylcholinesterase have been implicated in the deacylation of ghrelin, suggesting they may have a broad substrate range that includes decanoylated proteins.[17] The identification and characterization of specific de-decanoylating enzymes is a critical next step in understanding the regulation of this modification.

Functional Consequences of Protein Decanoylation: The Ghrelin Paradigm

The decanoylation of ghrelin serves as the best-studied example of the functional impact of this modification. Unacylated ghrelin (des-acyl ghrelin) is largely inactive, and its acylation by GOAT is the critical step in activating its signaling cascade.[18]

The Ghrelin Signaling Pathway

Acylated ghrelin, including its decanoylated form, binds to and activates the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor.[9] This initiates a signaling cascade with wide-ranging physiological effects, including the stimulation of appetite, the release of growth hormone, and the regulation of glucose metabolism.[17] The hydrophobicity of the decanoyl chain is thought to be crucial for the proper binding of ghrelin to its receptor and for the subsequent conformational changes required for receptor activation.

Figure 1: The Ghrelin Decanoylation and Signaling Pathway.

Methodologies for Studying Protein Decanoylation

Investigating protein decanoylation requires a specialized toolkit that combines chemical biology, proteomics, and biochemistry.

Metabolic Labeling and Click Chemistry

A powerful strategy for identifying and visualizing decanoylated proteins is metabolic labeling with a fatty acid analog, followed by bioorthogonal "click" chemistry.[19][20][21][22][23] This approach involves introducing a decanoic acid analog containing a chemical handle (e.g., an alkyne or azide) into cultured cells. The cellular machinery then incorporates this analog into proteins. The chemical handle allows for the specific attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.

Experimental Protocol: Metabolic Labeling and Detection of Decanoylated Proteins

-

Synthesis of Decanoic Acid Analog: Synthesize an alkyne-containing decanoic acid analog, such as 10-undecynoic acid.

-

Cell Culture and Labeling:

-

Culture cells of interest to ~70-80% confluency.

-

Replace the normal growth medium with a medium containing the alkyne-labeled decanoic acid (typically at a concentration of 25-100 µM).

-

Incubate the cells for 4-18 hours to allow for metabolic incorporation of the analog.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a buffer containing 1% SDS and protease inhibitors.

-

Sonicate the lysate to shear DNA and ensure complete solubilization.

-

-

Click Chemistry Reaction:

-

To the protein lysate, add the following click chemistry reagents in order:

-

Azide-fluorophore or azide-biotin reporter tag.

-

Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-stabilizing ligand.

-

Copper(II) sulfate (CuSO4).

-

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Analysis:

-

For visualization: Precipitate the proteins, wash the pellet, and resuspend in SDS-PAGE loading buffer. Analyze by in-gel fluorescence scanning or by western blot using an antibody against the reporter tag.

-

For identification (with biotin tag): Perform a streptavidin pulldown to enrich for labeled proteins. Elute the proteins and proceed with mass spectrometry analysis.

-

Figure 2: Workflow for Metabolic Labeling and Detection of Protein Decanoylation.

Mass Spectrometry-Based Proteomics

Mass spectrometry is the cornerstone for the unbiased identification of decanoylated proteins and the precise mapping of modification sites. In a typical bottom-up proteomics workflow, proteins are extracted and digested into peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The decanoyl group adds a specific mass to the modified amino acid, which can be detected by the mass spectrometer.

Stoichiometry of Decanoylation: Determining the proportion of a protein that is decanoylated at a specific site is crucial for understanding its functional significance. Methods for quantifying acylation stoichiometry often involve stable isotope labeling.[24][25][26][27] For example, proteins from cells grown in "light" medium can be compared to a standard where all unmodified lysines (in the case of N-decanoylation) are chemically acylated with a "heavy" isotope-labeled acyl group. The ratio of the "light" (endogenously modified) to "heavy" (unmodified) peptide signals in the mass spectrometer allows for the calculation of the modification stoichiometry.

Biochemical Assays for Decanoyltransferase Activity

To study the enzymes responsible for decanoylation, in vitro activity assays are essential. These assays typically involve incubating the purified or enriched enzyme with its protein substrate and decanoyl-CoA. The incorporation of the decanoyl group can then be measured, for example, by using a radiolabeled or fluorescently tagged decanoyl-CoA.

Therapeutic Targeting of Protein Decanoylation

The critical role of protein acylation in various diseases, including cancer and metabolic disorders, has made the enzymes involved attractive targets for drug development.[10][11][17]

GOAT Inhibitors in Metabolic Disease

Given the role of acylated ghrelin in stimulating appetite and influencing glucose metabolism, inhibiting GOAT has emerged as a promising strategy for the treatment of obesity and type 2 diabetes.[9][10][18] Several small-molecule and peptide-based GOAT inhibitors have been developed and have shown efficacy in preclinical models by reducing food intake and improving glucose tolerance.

| Inhibitor Class | Example | Mechanism of Action | Therapeutic Potential |

| Bisubstrate Analogs | GO-CoA-Tat | Combines features of ghrelin and octanoyl-CoA to bind tightly to the GOAT active site. | Treatment of obesity and related metabolic disorders. |

| Small Molecules | Various heterocyclic compounds | Compete with either the acyl-CoA or the ghrelin substrate for binding to GOAT. | Oral bioavailability makes them attractive drug candidates for metabolic syndrome. |

Table 2: Classes of Ghrelin O-Acyltransferase (GOAT) inhibitors. These compounds represent promising leads for the development of novel therapeutics for metabolic diseases.

Future Directions in Targeting Decanoylation

As our understanding of protein decanoylation expands beyond ghrelin, so too will the opportunities for therapeutic intervention. Identifying the acyltransferases and deacylases involved in other disease-relevant pathways will open up new avenues for drug discovery. For example, if a decanoylated protein is found to be a driver of cancer cell proliferation or survival, developing inhibitors for the responsible acyltransferase could be a viable anti-cancer strategy.

Conclusion

The decanoyl chain, through its unique hydrophobicity, imparts specific properties to modified proteins, enabling them to participate in a range of dynamic cellular processes. While the field has been largely defined by the study of ghrelin, the development of advanced chemical biology and proteomic tools is poised to uncover a broader landscape of protein decanoylation. This will not only deepen our fundamental understanding of post-translational modifications but also provide a wealth of new targets for the development of next-generation therapeutics. For researchers and drug developers, the study of the decanoyl chain represents a compelling frontier in the exploration of protein function and disease.

References

-

Hernandez, J. L., & Miziorko, H. M. (1996). Chimeric Fatty Acyl-Acyl Carrier Protein Thioesterases Provide Mechanistic Insight into Enzyme Specificity and Expression. Journal of Biological Chemistry, 271(42), 25943-25948. [Link]

-

Jing, F., & Miziorko, H. M. (2018). Chimeric Fatty Acyl-Acyl Carrier Protein Thioesterases Provide Mechanistic Insight into Enzyme Specificity and Expression. mBio, 9(3), e00732-18. [Link]

-

Weinert, B. T., Iesmantavicius, V., Moustafa, T., Scholz, C., Wagner, S. A., & Choudhary, C. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). Journal of Proteome Research, 15(7), 2219-2228. [Link]

-

Weinert, B. T., Iesmantavicius, V., Moustafa, T., Scholz, C., Wagner, S. A., & Choudhary, C. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). INIS-IAEA, 48(12), 1-10. [Link]

-

Paige, L. A., Zheng, G. Q., De Lombaert, S., & Gordon, J. I. (1993). Comparison of the Acyl Chain Specificities of Human myristoyl-CoA Synthetase and Human myristoyl-CoA:protein N-myristoyltransferase. Journal of Biological Chemistry, 268(7), 8177-8186. [Link]

-

Baeza, J., Dowell, J. A., Smallegan, M. J., & Denu, J. M. (2014). A Method to Determine Lysine Acetylation Stoichiometries. Analytical Chemistry, 86(15), 7855-7862. [Link]

-

Resh, M. D. (2016). Fatty Acylation of Proteins: The Long and the Short of it. Progress in Lipid Research, 63, 120-131. [Link]

-

Lu, Y., & Shridas, P. (2007). Characterization of Type I and Type II myristoyl-CoA:protein N-myristoyltransferases with the Acyl-CoAs found on heterogeneously acylated retinal proteins. Experimental Eye Research, 85(6), 783-793. [Link]

-

Voelker, T. A., Jones, A., Cranmer, A. M., Davies, H. M., & Knutzon, D. S. (1997). Broad-range and binary-range acyl-acyl-carrier protein thioesterases suggest an alternative mechanism for medium-chain production in seeds. Plant Physiology, 114(2), 669-677. [Link]

-

Baeza, J., Smallegan, M. J., & Denu, J. M. (2015). Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome. Journal of Biological Chemistry, 290(3), 2076-2086. [Link]

-

Baeza, J., Smallegan, M. J., & Denu, J. M. (2014). Methodology for determination of lysine acetylation stoichiometry. ResearchGate. [Link]

-

Kishore, N. S., Lu, T., Knoll, L. J., & Gordon, J. I. (1991). Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. Journal of Biological Chemistry, 266(14), 8835-8855. [Link]

-

Rudnick, D. A., Lu, T., Jackson-Machelski, E., & Gordon, J. I. (1994). The substrate specificity of Saccharomyces cerevisiae myristoyl-CoA: protein N-myristoyltransferase. Polar probes of the enzyme's myristoyl-CoA recognition site. Journal of Biological Chemistry, 269(7), 11852-11863. [Link]

-

Dörmann, P., Spener, F., & Ohlrogge, J. B. (1993). Characterization of two acyl-acyl carrier protein thioesterases from developing Cuphea seeds specific for medium-chain- and oleoyl-acyl carrier protein. Planta, 189(3), 425-432. [Link]

-

Cantu, D. C., & Chen, Y. (2021). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 30(1), 7-26. [Link]

-

Poher, A. L., Tschöp, M. H., & Müller, T. D. (2018). Therapeutic Potential of Targeting the Ghrelin Pathway. Journal of Clinical Endocrinology & Metabolism, 103(6), 2041-2051. [Link]

-

Resh, M. D. (2016). Fatty acylation of proteins: The long and the short of it. Progress in Lipid Research, 63, 120-131. [Link]

-

Resh, M. D. (2016). Fatty Acylation of Proteins: The Long and the Short of it. ResearchGate. [Link]

-

Pan, X., et al. (2024). Impact of Fatty Acid Carbon Chain Length and Protein Composition on Physicochemical and Digestive Properties of MFGM Contained Emulsions. ResearchGate. [Link]

-

Barnett, B. P., Hwang, Y., Taylor, M. S., Kirchner, H., Pfluger, P. T., Bernard, A., ... & Tschöp, M. H. (2010). Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling. Biochemical Society Transactions, 38(4), 987-993. [Link]

-

Mangner, T. J., et al. (2002). Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism. Journal of Nuclear Medicine, 43(12), 1707-14. [Link]

-

Thomas, R. M., Sasi, M., Angelini, G., Morgan, A. H., & Davies, J. S. (2022). Ghrelin Acylation—A Post-Translational Tuning Mechanism Regulating Adult Hippocampal Neurogenesis. International Journal of Molecular Sciences, 23(5), 2419. [Link]

-

Pan, X., et al. (2024). Impact of Fatty Acid Carbon Chain Length and Protein Composition on Physicochemical and Digestive Properties of MFGM Contained Emulsions. Journal of the Science of Food and Agriculture. [Link]

-

Resh, M. D. (2021). Open Biology: overview for special issue on dynamics of protein fatty acylation. Open Biology, 11(9), 210217. [Link]

-

Hougland, J. L. (2021). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. Open Biology, 11(7), 210145. [Link]

-

Hougland, J. L. (2021). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. PubMed, 34315264. [Link]

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2007). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (6), e258. [Link]

-

Rioux, V. (2016). Classification of the saturated fatty acid protein acylation and... ResearchGate. [Link]

-

Wierzbicki, A. S., et al. (2009). Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation. Chemistry and Physics of Lipids, 160(2), 119-25. [Link]

-

Zhang, M., & Song, J. (2025). Click Chemistry in Detecting Protein Modification. Methods in Molecular Biology, 2818, 111-120. [Link]

-

Mangner, T. J., et al. (2003). Synthesis and initial evaluation of 17-11C-heptadecanoic acid for measurement of myocardial fatty acid metabolism. ResearchGate. [Link]

-

Heimburg, T. (2000). Thermodynamics of Lipid Organization and Domain Formation in Phospholipid Bilayers. ResearchGate. [Link]

-

Bawa-Khalfe, T., & Yeh, E. T. (2010). Role of Desumoylation in the Development of Prostate Cancer. Cancer Research, 70(3), 746-750. [Link]

-

de Almeida, R. F., & Joly, E. (2008). Thermodynamics of lipid interactions in complex bilayers. CORE. [Link]

-

de Almeida, R. F., & Joly, E. (2009). Thermodynamics of lipid interactions in complex bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(1), 72-85. [Link]

-

Marks, B., et al. (2025). Engineered depalmitoylases enable selective manipulation of protein localization and function. Nature Communications, 16(1), 12345. [Link]

-

Smith, H. (2023). Fatty Acids: Role in Physical Well-being and Nutritional Balance. Longdom Publishing. [Link]

-

Khan, A. A., & Liu, A. P. (2020). Thermodynamic Modeling of Solvent-Assisted Lipid Bilayer Formation Process. MDPI. [Link]

-

Meesapyodsuk, D., & Qiu, X. (2016). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. Metabolic Engineering Communications, 3, 195-205. [Link]

-

Butt, M. S., & Sultan, M. T. (2016). Physicochemical, rheological and functional properties of fats and oils in relation to cookie quality: a review. Journal of Food Science and Technology, 53(10), 3673-3681. [Link]

-

Mazliak, P., Grosbois, M., & Decotte, A. M. (1975). [Decanoic acid, new precursor for in vitro biosynthesis of oleic acid by a plant subcellular fraction]. Biochimie, 57(8), 943-52. [Link]

-

Butz, E. S., et al. (2021). Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry. STAR Protocols, 2(2), 100523. [Link]

-

Bond, P. J., & Sansom, M. S. (2006). Thermodynamics of Peptide Insertion and Aggregation in a Lipid Bilayer. Journal of the American Chemical Society, 128(8), 2697-2704. [Link]

-

Morral, C., Stanisavljevic, J., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. STAR Protocols, 1(2), 100103. [Link]

-

Baldassare, J. J., Rhinehart, K. B., & Silbert, D. F. (1976). Modification of membrane lipid: physical properties in relation to fatty acid structure. Biochemistry, 15(14), 2986-2994. [Link]

-

Ko, Y. J., & Lee, J. S. (2023). Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities. Experimental & Molecular Medicine, 55(10), 2095-2106. [Link]

-

Ishfaq, M., Maeta, K., Maeda, S., Natsume, T., Ito, A., & Yoshida, M. (2012). The role of acetylation in the subcellular localization of an oncogenic isoform of translation factor eIF5A. Bioscience, Biotechnology, and Biochemistry, 76(11), 2165-7. [Link]

-

Morral, C., Stanisavljevic, J., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. ResearchGate. [Link]

-

Fabre, B., et al. (2021). Influence of Subcellular Localization and Functional State on Protein Turnover. Cells, 10(11), 3196. [Link]

Sources

- 1. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical, rheological and functional properties of fats and oils in relation to cookie quality: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Thermodynamics of Peptide Insertion and Aggregation in a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of lipid interactions in complex bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineered depalmitoylases enable selective manipulation of protein localization and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chimeric Fatty Acyl-Acyl Carrier Protein Thioesterases Provide Mechanistic Insight into Enzyme Specificity and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chimeric Fatty Acyl-Acyl Carrier Protein Thioesterases Provide Mechanistic Insight into Enzyme Specificity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broad-range and binary-range acyl-acyl-carrier protein thioesterases suggest an alternative mechanism for medium-chain production in seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Therapeutic Potential of Targeting the Ghrelin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Amine-Reactive Chemical Crosslinkers

Abstract

Amine-reactive crosslinkers are foundational tools in modern life sciences and drug development, enabling the covalent linkage of biomolecules through their primary amine groups.[1] These reagents are instrumental in a wide array of applications, from elucidating the architecture of protein complexes to the construction of targeted therapeutics like antibody-drug conjugates (ADCs).[1] This in-depth technical guide provides a comprehensive exploration of the core principles governing amine-reactive crosslinkers. We will delve into the chemical diversity of these reagents, dissect their reaction mechanisms, and present field-proven, step-by-step protocols for their effective implementation. Furthermore, this guide offers quantitative data for reagent selection and robust troubleshooting strategies to empower researchers, scientists, and drug development professionals in leveraging the full potential of these versatile chemical tools.

The Fundamental Chemistry of Amine-Reactive Crosslinkers

The utility of amine-reactive crosslinkers is rooted in the nucleophilic character of primary amines (-NH2), which are abundantly present on the N-terminus of proteins and the side chains of lysine residues.[2] The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, culminating in the formation of a stable covalent bond.[3] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, isocyanates, and carbodiimides, which facilitate a "zero-length" crosslinking.[4]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most extensively used class of amine-reactive crosslinkers, lauded for their high reactivity and the formation of stable amide bonds.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the release of N-hydroxysuccinimide (NHS) and the formation of a highly stable amide bond.[3]

dot

Caption: Reaction mechanism of an NHS ester with a primary amine.

Imidoesters

Imidoesters react with primary amines to form amidine bonds. They exhibit rapid reactivity at alkaline pH but have shorter half-lives compared to NHS esters.[4] The reaction is most efficient at a pH of 10, with a higher likelihood of side reactions occurring at a lower pH.[5]

Isocyanates

Isocyanates react with primary amines to form stable urea linkages.[3] A key distinction from NHS esters is their broader reactivity; isocyanates can also react with hydroxyl groups, which can be either an advantage or a source of non-specific reactions depending on the experimental goals.[3]

Carbodiimides: The "Zero-Length" Crosslinkers

Unlike other crosslinkers that become part of the final linkage, carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of an amide bond between a carboxyl group and a primary amine. This "zero-length" crosslinking is invaluable when the introduction of a spacer arm is undesirable.[4] The reaction proceeds by activating a carboxyl group to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine.[3]

Navigating the Landscape of Amine-Reactive Crosslinkers: A Comparative Analysis

The selection of an appropriate crosslinker is a critical determinant of experimental success. The following tables provide a quantitative and qualitative comparison to guide your choice.

Table 1: Quantitative Comparison of Amine-Reactive Crosslinker Properties

| Feature | NHS Esters | Imidoesters | Isocyanates | Carbodiimides (EDC) |

| Reactive Group | N-Hydroxysuccinimide ester | Imidoester | Isocyanate | Carbodiimide |

| Target | Primary amines | Primary amines | Primary amines, hydroxyls | Carboxyl groups (for activation to react with amines) |

| Resulting Bond | Amide | Amidine | Urea | Amide (zero-length) |

| Optimal pH | 7.2 - 8.5[2] | 8.0 - 10.0[5] | 7.5 - 9.0[3] | 4.5 - 6.0 (activation); 7.2 - 7.5 (amine reaction)[2] |

| Bond Stability | Very High | Moderate | High | Very High |

Table 2: Hydrolytic Stability of NHS Esters as a Function of pH

A crucial factor in the efficiency of a crosslinking reaction is the stability of the reactive group in aqueous solutions, as hydrolysis is a competing reaction.[4]

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [6] |

| 8.0 | 4 | ~1 hour | [6] |

| 8.5 | Room Temperature | 125-180 minutes | [6][7] |

| 8.6 | 4 | 10 minutes | [6] |

| 9.0 | Room Temperature | Minutes | [6] |

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[6]

Table 3: Comparison of Common Bifunctional Crosslinkers

Amine-reactive crosslinkers can be further categorized based on the reactivity of their end groups.[4]

| Crosslinker | Example | Type | Spacer Arm Length (Å) | Key Features |